molecular formula C6H12OS B1660591 (tert-Butylsulfanyl)acetaldehyde CAS No. 79428-47-0

(tert-Butylsulfanyl)acetaldehyde

Cat. No.: B1660591
CAS No.: 79428-47-0
M. Wt: 132.23 g/mol
InChI Key: KKNPUXNUUXPPIY-UHFFFAOYSA-N
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Description

It has gained significant attention in the scientific community due to its potential biological and industrial applications. The compound’s unique properties make it valuable for studying organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (tert-Butylsulfanyl)acetaldehyde can be achieved through various methods. One common approach involves the reaction of tert-butylthiol with acetaldehyde under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(tert-Butylsulfanyl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols or other reduced forms.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

(tert-Butylsulfanyl)acetaldehyde has numerous applications in scientific research:

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and therapeutic agents.

    Material Science: It is employed in the creation of advanced materials with specific properties.

    Biological Studies: Researchers use it to study various biochemical pathways and interactions

Mechanism of Action

The mechanism by which (tert-Butylsulfanyl)acetaldehyde exerts its effects involves nucleophilic addition reactions. The aldehyde group reacts with nucleophiles, leading to the formation of hemiacetals or acetals under acidic conditions. This mechanism is crucial for its role in organic synthesis and other applications .

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-2-propanyl)sulfanylacetaldehyde: This compound has a similar structure but with a different alkyl group.

    tert-Butylsulfanylphthalonitriles: These compounds contain the tert-butylsulfanyl group but are used in different applications, such as phthalocyanine synthesis

Uniqueness

(tert-Butylsulfanyl)acetaldehyde is unique due to its specific combination of the tert-butylsulfanyl group and the aldehyde functional group. This combination provides distinct reactivity and properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

2-tert-butylsulfanylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-6(2,3)8-5-4-7/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNPUXNUUXPPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508190
Record name (tert-Butylsulfanyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79428-47-0
Record name (tert-Butylsulfanyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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